molecular formula C16H14O2 B1334898 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 432538-73-3

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1334898
CAS RN: 432538-73-3
M. Wt: 238.28 g/mol
InChI Key: IHHCACIVDBWLHA-UHFFFAOYSA-N
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Description

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalene derivatives. It is also known as 4-phenyl-3,4-dihydronaphthalen-1(2H)-one-7-ol or 7-hydroxy-4-phenyl-tetralin. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

Chemical Synthesis and Characterization

7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one has been involved in various chemical synthesis processes. For instance, its racemic and optical isomers were synthesized and studied using optical rotatory dispersion (ORD) spectrometry. These compounds have been further derivatized for specific applications, such as in the immunization of sheep against clover disease (Loder et al., 1978).

Biological Activity Evaluation

The compound and its derivatives have been evaluated for various biological activities. For example, azole-substituted 3,4-dihydronaphthalenes were synthesized and tested as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase, an enzyme involved in steroidogenesis (Zhuang & Hartmann, 1999). Additionally, Schiff base derivatives of this compound have been synthesized and characterized, showing significant antibacterial and antiproliferative activities (Osowole, 2012).

Chemical Structure Analysis

Studies have also focused on the compound's chemical structure and its modifications. For instance, research has been conducted on the base-catalyzed rearrangements of bicyclic δ-hydroxy-αβ-enones, including variants of this compound, to understand the reaction mechanisms and structural changes (Ramani et al., 1972).

Cytoprotective Effects

In a more biological context, certain derivatives of this compound were isolated from plants and studied for their cytoprotective effects against oxidative damage in liver cells. These studies provide insights into potential therapeutic applications of these compounds (Kil et al., 2018).

Synthetic Applications

The compound has also been used in the synthesis of novel chemical structures. For example, it has been used in Michael condensation reactions for the targeted synthesis of O-heterocyclic hybrid systems, highlighting its versatility in organic synthesis (Kanevskaya et al., 2022).

properties

IUPAC Name

7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHCACIVDBWLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387799
Record name 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

432538-73-3
Record name 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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